molecular formula C14H19F3N4O4 B15260509 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15260509
M. Wt: 364.32 g/mol
InChI Key: AKCKTRGTWQHJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring, the introduction of the tert-butoxycarbonyl group, and the construction of the triazole ring. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

  • Synthetic Routes

      Step 1: Formation of the piperidine ring.

      Step 2: Introduction of the tert-butoxycarbonyl group.

      Step 3: Construction of the triazole ring.

      Step 4: Introduction of the trifluoromethyl group.

  • Reaction Conditions

    • The reactions are typically carried out under controlled temperatures and pressures.
    • Specific catalysts and solvents are used to facilitate the reactions.
  • Industrial Production Methods

    • Industrial production may involve scaling up the laboratory synthesis methods.
    • Optimization of reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

  • Types of Reactions

      Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.

      Reduction: Reduction reactions can lead to the formation of reduced derivatives.

      Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

  • Common Reagents and Conditions

      Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

      Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

      Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

  • Major Products

    • The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block in organic synthesis.
    • Employed in the development of new chemical reactions and methodologies.
  • Biology

    • Investigated for its potential biological activities.
    • Used in the study of enzyme inhibition and protein interactions.
  • Medicine

    • Explored for its potential therapeutic applications.
    • Studied for its effects on various biological pathways and targets.
  • Industry

    • Utilized in the development of new materials and chemical products.
    • Applied in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or proteins, affecting various biological processes.

  • Molecular Targets

    • Enzymes involved in metabolic pathways.
    • Proteins involved in signal transduction and cellular processes.
  • Pathways Involved

    • The compound may influence pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C14H19F3N4O4

Molecular Weight

364.32 g/mol

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-5-(trifluoromethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C14H19F3N4O4/c1-13(2,3)25-12(24)20-6-4-8(5-7-20)21-10(14(15,16)17)9(11(22)23)18-19-21/h8H,4-7H2,1-3H3,(H,22,23)

InChI Key

AKCKTRGTWQHJAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=C(N=N2)C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.